molecular formula C9H15NOS B018467 (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine CAS No. 132335-44-5

(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine

Cat. No.: B018467
CAS No.: 132335-44-5
M. Wt: 185.29 g/mol
InChI Key: XWCNSHMHUZCRLN-QMMMGPOBSA-N
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Description

Scientific Research Applications

(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of chiral compounds and as a building block for complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of antidepressants and other central nervous system agents.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.

Safety and Hazards

DHTP is classified under GHS07. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The compound, also known as (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, is an important intermediate in the synthesis of duloxetine . Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake , suggesting that the primary targets of this compound are likely the serotonin transporter (SERT) and the norepinephrine transporter (NET). These transporters play a crucial role in regulating the reuptake of serotonin and norepinephrine, two neurotransmitters involved in mood regulation and pain perception.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiophenecarboxaldehyde and N,N-dimethylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-thiophenecarboxaldehyde and N,N-dimethylamine under controlled conditions.

    Reduction: The intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines using reducing agents like sodium borohydride.

    Substitution: The thiophene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

    (S)-Duloxetine: A structurally similar compound used as an antidepressant and a dual inhibitor of serotonin and norepinephrine reuptake.

    (S)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine: Another related compound with similar pharmacological properties.

Uniqueness

(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine is unique due to its specific chiral configuration and the presence of the thiophene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7-8,11H,5-6H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCNSHMHUZCRLN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@H](C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433380
Record name (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol
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Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132335-44-5
Record name (S)-N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132335-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132335445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-3-(dimethylamino)-1-(2-thienyl)propan-1-ol
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Synthesis routes and methods I

Procedure details

To a suspension of NaBH4 (310 mg, 0.30 equivalents) in aqueous NaOH (30% w/w) was added 3-dimethylamino-1-thiophen-2-yl-propan-1-one hydrochloride (5.95 gm, 27.2 mmol) in portions, over 30 minutes. The cloudy mixture was stirred at room temperature. After 1 h a second portion of NaBH4 (310 mg, 0.30 equivalents) was added. The reaction mixture was stirred at room temperature under nitrogen. After approximately 20 h, HPLC showed complete conversion, and the cloudy mixture was cooled to 0° C. The reaction mixture was carefully acidified with 37% HCl (aq.) to pH 1, while maintaining the temperature less than 10° C. The cloudy mixture gradually turned homogenous. The reaction mixture was washed with toluene (2×20 mL). The aqueous layer was cooled to 0° C., and carefully added 30% NaOH (aq.) to pH 12, while maintaining the temperature less than 20° C. There was formation of a white precipitate. The aqueous solution was extracted with warm toluene (45° C.; 3×80 mL). The toluene was removed under reduced pressure (bath temperature 45° C.). The white solid was taken up in ethylcyclohexane (20 mL) and heated to 70° C. until a clear homogenous mixture was obtained. The solution was stirred at 70° C. for 2 h. The solution was cooled to 0° C. After approximately 45 minutes at 0° C., the white solid was filtered and washed with ice-cold ethylcyclohexane (2×15 mL). The white solid was dried under vacuum at 40° C. for 18 h to give 3.6 gm (72%) of 2 as a racemic mixture.
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72%

Synthesis routes and methods II

Procedure details

To a solution of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride (70.0 g, 0.34 mol) in 840 ml of methanol and 420 ml of water at about 0° C. was added 5N sodium hydroxide until the solution was slightly basic. To the resulting solution was added sodium borohydride (12.9 g., 0.34 mol) in portions. The mixture was allowed to warm to room temperature overnight. The methanol was removed in vacuo and the remaining solution was diluted with water. The solution was extracted with diethyl ether, and the solution was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate and concentrated in vacuo to provide 56.7 g of colorless crystals. Recrystallization of the crystals from hexanes gave 49.24 g (78%) of the title compound as colorless crystals mp=72° C.-74° C.
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Synthesis routes and methods III

Procedure details

A mixture of 62 Kgs. of mandelate salt of (S)-3-(dimethylamino)-1-(thiophen-2-yl) propan-1-ol, 125 liters of water and 375 liters of methylene chloride is cooled to 0-5° C. Adjusted the pH of the reaction mixture to 9.8 with 10% sodium carbonate solution at 0-5° C. Stirred the reaction mixture for 20 minutes at 0-5° C. Separated the organic and aqueous layers. Extracted the aqueous layer with methylene chloride. Washed the organic layer twice with 10% sodium chloride solution. Distilled the solvent completely under reduced pressure at below 35° C. Added 19 liters of cyclohexane to the above reaction mixture. Distilled the solvent completely under reduced pressure at below 35° C. Added 125 liters of cyclohexane to the above reaction mixture. Heated the reaction mixture to 40-45° C. and stirred for 60 minutes. Cooled the reaction mixture to 0-5° C. Filtered the precipitated solid and washed with cyclohexane. Dried the material at 40-45° C. for 6 hours to get the title compound.
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Synthesis routes and methods IV

Procedure details

Added 50 liters of 20% sodium hydroxide solution to a cooled solution of 100 Kgs. of 3-(dimethylamino)-1-(thiophen-2-yl) propan-1-one hydrochloride, 100 liters of methanol and 25 liters of water at 0-5° C. Added a solution of 10 Kgs. of sodium borohydride in 50 liters of 20% sodium hydroxide to the above reaction mixture slowly at 0-5° C. in 5 hours. Allowed the reaction mixture temperature to 25-30° C. Stirred the reaction mixture for 6 hours at 25-30° C. Extracted the reaction mixture with methylene chloride. Separated the organic and aqueous layers. Extracted the aqueous layer with methylene chloride. Washed the organic layer with 10% sodium chloride solution. Distilled the solvent completely under reduced pressure at below 40° C. Added 25 liters of hexanes to the above reaction mixture. Distilled the solvent completely under reduced pressure at below 40° C. Added 100 liters of hexanes to the above reaction mixture. Heated the reaction mixture to reflux. Stirred the reaction mixture for 60 minutes. Cooled the reaction mixture to 0-5° C. and stirred the reaction mixture for 3 hours. Filtered the precipitated solid and washed with chilled hexanes. Dried the material at 50-55° C. for 6 hours to get the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine
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Customer
Q & A

A: The synthesis method described in the paper achieves a purity of over 99% and a yield of over 80% for (S)-(-)-3-methylamino-1-(2-thienyl)-1-propanol []. This is significant for several reasons. First, high purity is crucial for pharmaceutical applications, as impurities can be toxic or affect the drug's efficacy. Second, a high yield means that less starting material is wasted, making the process more cost-effective and environmentally friendly. This efficiency makes the method suitable for industrial production [].

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